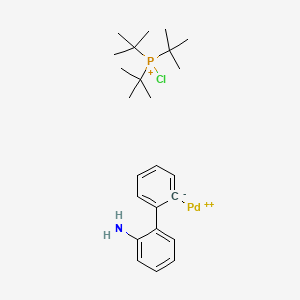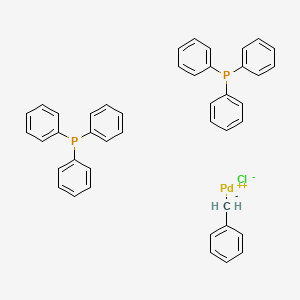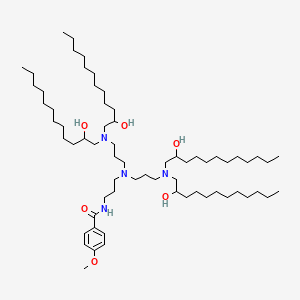![molecular formula C27H20O2 B11927822 (S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)
(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] is a chiral compound with significant importance in asymmetric synthesis and catalysis. This compound is known for its unique structural properties, which make it a valuable ligand in various chemical reactions. The presence of both hydroxyl and phenyl groups in its structure contributes to its versatility and effectiveness in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] typically involves asymmetric oxidative coupling polymerization. This method uses catalysts such as bisoxazoline and CuCl to achieve stereoselective polymerization . The reaction is carried out under controlled conditions, often in the presence of oxygen, to ensure high enantioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods, such as column chromatography, ensures the efficient production of high-quality (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene].
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and phenyl groups, which provide reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the compound while achieving the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] has a wide range of applications in scientific research. In chemistry, it is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds . In biology, it serves as a building block for the development of bioactive molecules with potential therapeutic applications. In medicine, it is explored for its role in drug design and development, particularly in the synthesis of chiral drugs. In industry, it is utilized in the production of high-performance materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] involves its interaction with various molecular targets and pathways. As a chiral ligand, it creates an asymmetric environment around the metal center in catalytic reactions, enhancing the enantioselectivity of the process. The hydroxyl and phenyl groups play crucial roles in stabilizing the transition states and intermediates, facilitating efficient catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other chiral binaphthyl derivatives, such as ®-2,2’-dihydroxy-1,1’-binaphthalene and (S)-2,2’-dihydroxy-1,1’-binaphthalene . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness: The uniqueness of (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] lies in its specific stereochemistry and the presence of both hydroxyl and phenyl groups. These features contribute to its high enantioselectivity and versatility in various applications, making it a valuable compound in asymmetric synthesis and catalysis.
Propriétés
Formule moléculaire |
C27H20O2 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
1-[2-[(R)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C27H20O2/c28-24-17-15-19-9-5-7-13-22(19)26(24)25-21-12-6-4-8-18(21)14-16-23(25)27(29)20-10-2-1-3-11-20/h1-17,27-29H/t27-/m1/s1 |
Clé InChI |
XBEAGNFQVIFJGE-HHHXNRCGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)


![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)
![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)

![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)
